REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:10]=[C:9](F)[CH:8]=[CH:7][C:6]=1[C:12]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].O>CN(C=O)C>[Br:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:12]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH3:21])=[CH:16][CH:15]=1)=[O:13] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
(2-bromo-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)C(=O)C1=CC=C(C=C1)CC
|
Name
|
sodium methoxide
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After another 3 h of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 20:1->9:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)OC)C(=O)C1=CC=C(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |